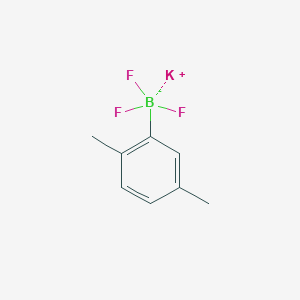
(3R)-3-(methylsulfanyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(methylsulfanyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom The this compound has a sulfur atom attached to the third carbon in the ring, which is in the R-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(methylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reduction of pyrrole, a five-membered ring with one nitrogen atom, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the functionalization of pyrrolidine through nucleophilic substitution reactions, where a methylsulfanyl group is introduced at the third carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and characterization using techniques like NMR spectroscopy and mass spectrometry.
化学反応の分析
Types of Reactions
(3R)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the third carbon position.
科学的研究の応用
(3R)-3-(methylsulfanyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (3R)-3-(methylsulfanyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfur atom in the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
類似化合物との比較
Similar Compounds
Similar compounds to (3R)-3-(methylsulfanyl)pyrrolidine include other substituted pyrrolidines, such as:
(3S)-3-(methylsulfanyl)pyrrolidine: The S-enantiomer of the compound.
3-(ethylsulfanyl)pyrrolidine: A compound with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(methylsulfinyl)pyrrolidine: A compound with a sulfinyl group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its unique structure makes it valuable in asymmetric synthesis and as a precursor for various applications .
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
(3R)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
YRUWMEUBLIEWGY-RXMQYKEDSA-N |
異性体SMILES |
CS[C@@H]1CCNC1 |
正規SMILES |
CSC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)

![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
